molecular formula C14H8Cl2 B3050465 2,6-Dichloroanthracene CAS No. 26154-35-8

2,6-Dichloroanthracene

Cat. No. B3050465
CAS RN: 26154-35-8
M. Wt: 247.1 g/mol
InChI Key: VCDFVPDREZWQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloroanthracene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₄H₈Cl₂. It belongs to the anthracene family, which consists of three fused benzene rings. The compound is synthesized through various mechanistic pathways during the incomplete combustion of fossil fuels and other anthropogenic sources. Its heteroatomic counterparts include 9-bromoanthracene, 1,5-dibromoanthracene, 9,10-dibromoanthracene, 2-chloroanthracene, 9,10-dichloroanthracene, 9-anthraldehyde, 2-anthracenecarboxylic acid, 9-anthracenecarboxylic acid, and anthraquinone .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 2,6-Dichloroanthracene is an important thermodynamic property. Experimental data indicate that it exhibits a lower melting point compared to pristine anthracene due to the chlorine substitutions .

Scientific Research Applications

Organic Frameworks and Photophysical Properties

2,6-Dichloroanthracene derivatives have been explored for building up rigid linkers in organic frameworks. Lamm et al. (2018) reported an efficient synthesis of 1,8-dichloro-10-(ethynyl)anthracene, a building block for linking 1,8-dichloroanthracene units. This compound was used in various (cross-)coupling reactions to synthesize linked 1,8-dichloroanthracen-10-yl derivatives, characterized by NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction experiments (Lamm et al., 2018).

Application in Optoelectronic Devices

Vergara et al. (2019) explored the chemical doping of ferrocene materials with reactions involving 2,6-Dichloroanthracene derivatives. The doped materials were used to prepare thin films for optoelectronic devices. Studies included SEM, EDS, IR spectroscopy, and theoretical calculations, indicating potential applications as organic semiconductors (Vergara et al., 2019).

Structural Analysis and Synthesis

Lamm et al. (2014) synthesized 1,8-dichloroanthracenes with various EMe3 (E = Si, Ge, Sn) substituents at the 10-position. They analyzed the molecular structures using X-ray diffraction and compared them with other substituted anthracenes, contributing to our understanding of molecular deformations in these compounds (Lamm et al., 2014).

Mesostructured Organosilicas

Goto et al. (2009) synthesized 2,6-bis(triethoxysilyl)anthracene and used it to create anthracene-bridged periodic mesostructured organosilicas. They demonstrated absorbance and fluorescence properties, suggesting applications in materials with specific photophysical characteristics (Goto et al., 2009).

properties

IUPAC Name

2,6-dichloroanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDFVPDREZWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634468
Record name 2,6-Dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroanthracene

CAS RN

26154-35-8
Record name 2,6-Dichloroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dichloroanthracene
Reactant of Route 2
2,6-Dichloroanthracene
Reactant of Route 3
2,6-Dichloroanthracene
Reactant of Route 4
2,6-Dichloroanthracene
Reactant of Route 5
2,6-Dichloroanthracene
Reactant of Route 6
2,6-Dichloroanthracene

Citations

For This Compound
7
Citations
WC Agosta, AB Smith III - The Journal of Organic Chemistry, 1970 - ACS Publications
Treatment of 3 with iV-bromosuccinimide yields 1. Simple addition-elimination reactions of 1 and the re-lated ketone 6 give 9, 10, 11, and 14. Enedione 1 is a sluggish dienophile …
Number of citations: 53 pubs.acs.org
F Keller, C Rüchardt - Journal für Praktische Chemie/Chemiker …, 1998 - Wiley Online Library
2,6‐Dimethoxy‐(4a), 2,6‐bis(dimethylamino)‐(4b), 2,6‐dichloro‐ (4c) and 2,6‐dimethoxycarbonyl‐9,10‐dihydroanthracene (4d) were prepared by conventional methods and used as …
Number of citations: 12 onlinelibrary.wiley.com
Y Kawada, Y Okamoto, H Iwamura - Tetrahedron letters, 1983 - Elsevier
The title compound was separated by HPLC into the stereoisomers (one meso and four racemic compounds) due to the asymmetric bridgehead carbons and the correlated internal …
Number of citations: 21 www.sciencedirect.com
NB Chapman, JM Key, KJ Toyne - The Journal of Organic …, 1970 - ACS Publications
Reliable syntheses of some pentacyclo [5.3. 0.02 A08'9. Q4. 8] decane (22) and pentacyclo [4.3. 0.02> 5.03. 8.04· 7] nonane (23) derivatives are described. The nmr spectra of several …
Number of citations: 179 pubs.acs.org
JL Tunkel - 1985 - search.proquest.com
The thermal rearrangement of the dimer of butadiene (32), 4-vinyl-cyclohexene (34), was investigated by flash vacuum pyrolysis (FVP). The FVP of 4-vinylcyclohexene-3, 3, 5, 5, 6, 6, 8, …
Number of citations: 9 search.proquest.com
WS Trahanovsky, JL Tunkel, JC Thoen… - The Journal of Organic …, 1995 - ACS Publications
Regiospecific Formation of Anthracenes in the Flash Vacuum Pyrolysis of Dibenzosuberones Page 1 J. Org. Chem. 1995, 60, 8407-8409 8407 Regiospecific Formation of Anthracenes …
Number of citations: 21 pubs.acs.org
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary Derivatives of the two hydrocarbons, anthracene and phenanthrene, C 14 H 10 , both containing three condensed benzene rings, are widely distributed in nature, …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.